17-Dihydroexemestane
Overview
Description
17-Dihydroexemestane is a significant metabolite of exemestane, a third-generation aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . This compound plays a crucial role in the metabolic pathway of exemestane, contributing to its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Dihydroexemestane involves the reduction of exemestane. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Reduction: The primary reaction for the formation of this compound from exemestane.
Glucuronidation: this compound undergoes glucuronidation to form hydroexemestane-17-O-glucuronide.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Glucuronidation Reagents: UDP-glucuronosyltransferase enzymes.
Major Products:
Hydroexemestane-17-O-glucuronide: Formed through glucuronidation of this compound.
Scientific Research Applications
17-Dihydroexemestane has several applications in scientific research:
Mechanism of Action
17-Dihydroexemestane exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells . The compound also undergoes glucuronidation, which is a significant pathway for its inactivation .
Comparison with Similar Compounds
Exemestane: The parent compound from which 17-Dihydroexemestane is derived.
Anastrozole and Letrozole: Other third-generation aromatase inhibitors used in breast cancer treatment.
Uniqueness: this compound is unique due to its specific role as a metabolite of exemestane and its significant contribution to the overall pharmacological effects of exemestane. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic pathway .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 | |
Record name | Methylene Boldenone, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122370-91-6, 140461-66-1 | |
Record name | Methylene Boldenone, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-DIHYDROEXEMESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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